1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
CAS No.:
Cat. No.: VC17480051
Molecular Formula: C12H11ClIN
Molecular Weight: 331.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClIN |
|---|---|
| Molecular Weight | 331.58 g/mol |
| IUPAC Name | 1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2 |
| Standard InChI Key | OTVLIUWKTGETJH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile (PubChem CID: 138110924) features a cyclobutane ring substituted at the 1-position with a carbonitrile group (-C≡N) and a benzyl group. The benzyl substituent is further functionalized with chlorine and iodine atoms at the 4- and 2-positions of the aromatic ring, respectively . The molecular formula is C₁₂H₁₁ClIN, with a molecular weight of 331.58 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-Chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile |
| Molecular Formula | C₁₂H₁₁ClIN |
| Molecular Weight | 331.58 g/mol |
| SMILES | C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N |
| InChI Key | OTVLIUWKTGETJH-UHFFFAOYSA-N |
The stereoelectronic effects of the halogen atoms (Cl and I) and the electron-withdrawing carbonitrile group influence the compound’s reactivity, particularly in cross-coupling reactions .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions, often leveraging nickel-catalyzed reductive coupling methodologies. A representative approach involves:
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Halogenation: Introduction of iodine and chlorine substituents on the benzyl precursor.
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Cyclobutane Formation: Ring-closing metathesis or [2+2] cycloaddition to construct the cyclobutane core.
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Functionalization: Attachment of the carbonitrile group via nucleophilic substitution or cyanation reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | I₂, CuI, DMF, 110°C | 72–87% |
| Cyclobutane Formation | Grubbs Catalyst, CH₂Cl₂, reflux | 60–75% |
| Cyanation | KCN, DMSO, 80°C | 50–65% |
Optimization Challenges
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Steric Hindrance: The bulky iodobenzyl group complicates cyclization steps, necessitating high-dilution conditions .
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Halogen Stability: Iodine substituents may undergo unintended displacement during cyanation, requiring careful temperature control .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but exhibits good solubility in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure .
Crystallographic Data
Single-crystal X-ray diffraction data remain unreported. Computational models predict a distorted cyclobutane ring with dihedral angles of 15–20° between the benzyl and carbonitrile groups .
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine atom serves as a versatile handle for Suzuki-Miyaura and Ullmann couplings. For example:
Yields of 65–80% have been achieved for biaryl products under mild conditions .
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